molecular formula C25H23N5O4 B6565234 N-(3-acetamidophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921544-78-7

N-(3-acetamidophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565234
CAS No.: 921544-78-7
M. Wt: 457.5 g/mol
InChI Key: CXRIELNGTOXHJV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido-pyrimidine derivative characterized by a bicyclic pyrido[3,2-d]pyrimidine core substituted with two ketone groups (at positions 2 and 4) and a 4-methylbenzyl group at position 2. The acetamide moiety is linked via a methylene bridge to the pyrido-pyrimidine system, with a 3-acetamidophenyl substituent. Its molecular weight (estimated at ~475 g/mol based on structure) and polar functional groups (amide, ketones) likely influence solubility and pharmacokinetic behavior.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-16-8-10-18(11-9-16)14-30-24(33)23-21(7-4-12-26-23)29(25(30)34)15-22(32)28-20-6-3-5-19(13-20)27-17(2)31/h3-13H,14-15H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIELNGTOXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares core pyrimidine or pyrido-pyrimidine systems with several analogs but differs in substituents and heterocyclic fusion:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrido[3,2-d]pyrimidine 3-(4-methylbenzyl), 2,4-dioxo, 3-acetamidophenyl ~475 (estimated) Lipophilic 4-methylbenzyl; polar acetamide and ketones
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidine Thieno-fused core, acetylated amine, methyl group 369.44 Thieno fusion enhances aromaticity; lower molecular weight
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 2-chloro-4-methylphenyl, 7-phenyl 409.89 Chlorine substituent increases electronegativity; phenyl enhances hydrophobicity
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-... (trifluoromethoxy derivative) Pyrido[2,3-d]pyrimidine Ethoxyphenyl, trifluoromethoxyphenyl, stereochemistry (R-configuration) >500 (estimated) Fluorinated groups improve metabolic stability; stereochemistry impacts binding
Chromen-4-one-pyrazolo[3,4-d]pyrimidine derivative (Example 83, ) Pyrazolo-pyrimidine + chromenone Fluorophenyl, dimethylamino, isopropoxy 571.20 Fluorine substituents enhance bioavailability; high melting point (302–304°C)

Key Observations :

  • Substituent Effects : Fluorinated () or chlorinated () groups enhance electronegativity and metabolic stability. The target compound’s 4-methylbenzyl group may favor hydrophobic interactions.
Physical Properties
  • Melting Points :
    • Compound : 143–145°C .
    • Compound : 302–304°C .
    • Target Compound: Likely intermediate (150–250°C estimated) due to moderate polarity.
  • Molecular Weight : The trifluoromethoxy derivative exceeds 500 g/mol, approaching the "rule of 5" limit, whereas the target compound (~475 g/mol) remains within acceptable ranges for drug-likeness.
Bioactivity (Inferred)
  • Kinase Inhibition : Pyrido-pyrimidines (e.g., ) are often kinase inhibitors due to ATP-binding site mimicry.
  • Anticancer Activity : Fluorinated derivatives () may target DNA synthesis or apoptosis pathways.
  • Solubility : The acetamide group in the target compound could improve water solubility compared to purely aromatic analogs (e.g., ).

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